molecular formula C21H18N2O3S B3990472 N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

Cat. No.: B3990472
M. Wt: 378.4 g/mol
InChI Key: HJRJTNYQIZXVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide features a benzamide core linked to a thiophen-2-yl group via a 2-oxoethyl bridge. The 3-acetylphenylamino substituent introduces an acetylated aromatic amine, which may enhance intermolecular interactions or serve as a directing group in synthetic applications.

Properties

IUPAC Name

N-[1-(3-acetylanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-14(24)16-9-5-10-17(13-16)22-20(19(25)18-11-6-12-27-18)23-21(26)15-7-3-2-4-8-15/h2-13,20,22H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRJTNYQIZXVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline derivatives to form 3-acetylaniline.

    Coupling with Thiophene Derivative: The 3-acetylaniline is then coupled with a thiophene derivative under specific conditions to form the intermediate product.

    Amidation Reaction: The final step involves the amidation of the intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry principles are also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the acetylphenyl and thiophene groups enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Elements :
  • Benzamide backbone : Common in bioactive molecules, enabling hydrogen bonding and π-π interactions.
  • Thiophen-2-yl group : Contributes to electron-rich aromatic systems, influencing reactivity and binding affinity.
  • Oxoethyl bridge : A flexible spacer that may modulate conformational dynamics.

Spectroscopic and Analytical Data

Spectroscopic Methods :
  • Main Compound : Presumed characterization via 1H NMR, 13C NMR, IR, and MS (based on analogs).
  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide : Full 1H, 13C, 15N NMR, IR, and MS data reported, with carbonyl (C=O) stretches at ~1680 cm⁻¹ and acetyl resonances at δ 2.5 ppm in 1H NMR .
  • Sulfamoyl-containing benzamides () : IR confirms sulfamoyl (S=O) stretches at 1150–1250 cm⁻¹; MS confirms molecular ions .
Key Differences :
  • The 3-acetylphenylamino group in the main compound may exhibit distinct NMR shifts (e.g., acetyl protons at δ 2.4–2.6 ppm) compared to sulfamoyl or bromoacetamide analogs.
  • Thiophene vs. thiazole rings alter electronic environments, affecting UV-Vis and fluorescence properties.
Reported Bioactivities :
  • Anti-inflammatory Agents () : Benzamide-hydrazide hybrids demonstrate COX-2 inhibition .
  • Carbonic Anhydrase Inhibitors () : Sulfamoylbenzamides (e.g., compound 36 ) target enzymatic activity .
Main Compound Hypotheses :
  • The 3-acetylphenylamino group could enhance binding to kinase or protease targets, analogous to and .
  • Thiophene’s aromaticity may improve membrane permeability compared to bulkier heterocycles (e.g., thiazole in ).

Availability and Research Utility

  • Screening Libraries (): Analogs like N-{4-[1-(2-oxo-2-{[(thiophen-2-yl)methyl]amino}ethyl)-3,4-dihydroisoquinoline-2(1H)-sulfonyl]phenyl}propanamide are available in mg quantities (1–67 mg), suggesting utility in high-throughput assays .
  • Synthetic Intermediates () : Acetylthiophene and sulfamoyl derivatives serve as intermediates for drug discovery .

Research Findings and Implications

Directing Group Potential: The acetylphenylamino group may facilitate C–H functionalization in metal-catalyzed reactions, similar to N,O-bidentate directing groups in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.